

An In-depth Technical Guide to (3-Acrylamidopropyl)trimethylammonium Chloride (APTAC)

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Compound of Interest

Compound Name:	Trimethyl-[3-(prop-2-enoylamino)propyl]ammonium;chloride
CAS No.:	45021-77-0
Cat. No.:	B1217674

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Cationic Monomer

(3-Acrylamidopropyl)trimethylammonium chloride, commonly known as APTAC, is a quaternary ammonium cationic monomer distinguished by its high water solubility and reactivity.[1] Its molecular structure uniquely combines a polymerizable acrylamide group with a permanently charged quaternary ammonium moiety.[2] This dual functionality makes APTAC a crucial building block in the synthesis of a wide array of functional polymers with applications spanning drug delivery, biosensors, water treatment, and tissue engineering.[2]

The amide linkage within the APTAC molecule confers greater hydrolytic stability compared to ester-containing cationic monomers, broadening its utility in various pH environments.[3] The permanent positive charge facilitates rapid polymerization and enables strong interactions with negatively charged surfaces and biomolecules.[2] This guide provides a comprehensive

overview of the core physical and chemical properties of APTAC, its polymerization behavior, and standard protocols for its characterization and handling, serving as a foundational resource for scientists and researchers.

Core Physicochemical Properties of APTAC

The fundamental properties of APTAC are critical for its handling, storage, and application in polymer synthesis. Commercially, APTAC is most often available as a 75% aqueous solution, stabilized with a small amount of an inhibitor like monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization.

Table 1: Key Physical and Chemical Properties of APTAC

Property	Value	Source(s)
Chemical Name	(3-Acrylamidopropyl)trimethylammonium chloride	
Synonyms	APTAC, Trimethyl(3-acrylamidopropyl)ammonium chloride	
CAS Number	45021-77-0	[4][5]
Molecular Formula	C ₉ H ₁₉ ClN ₂ O	[5]
Molecular Weight	206.71 g/mol	[5]
Appearance	Colorless to brown clear liquid (for 75% solution)	[4][6]
Density	1.11 g/mL at 25 °C (for 75% solution)	[4]
Refractive Index	n _{20/D} 1.4848 (for 75% solution)	[4]
Water Solubility	920 g/L at 25 °C	[4][5]
Solubility	Soluble in water, methanol, ethanol, and DMSO (≥200 mg/mL). Insoluble in acetone, esters, and hydrocarbons.	[3][7]
Storage Temperature	2-8°C, away from light and heat.	[4][8]

Chemical Structure and Reactivity

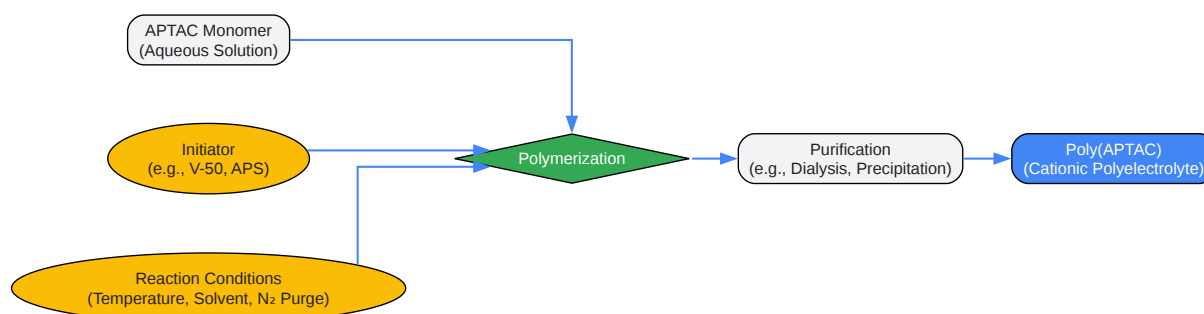
The structure of APTAC is central to its function. The vinyl group is susceptible to free-radical polymerization, allowing it to form homopolymers or copolymerize with other monomers. The quaternary ammonium group remains positively charged across a wide pH range, a key feature for applications requiring electrostatic interactions.

Caption: Chemical structure of (3-Acrylamidopropyl)trimethylammonium chloride (APTAC).

Polymerization of APTAC

APTAC readily undergoes free-radical polymerization in aqueous solutions.[9] This can be initiated by various methods, including chemical initiators (e.g., azo compounds like V-50), redox systems, or high-energy radiation like gamma rays.[9][10] Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have also been successfully employed to synthesize well-defined block copolymers containing APTAC, often in water/ethanol or water/DMF solvent systems.[2][11]

The polymerization rate can be influenced by factors such as monomer concentration and the presence of salts.[10] The amide bond in APTAC provides enhanced stability against hydrolysis, especially when compared to acrylate-based cationic monomers, making it suitable for a broader range of applications and reaction conditions.[3]



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Caption: Generalized workflow for the free-radical polymerization of APTAC.

Experimental Protocols for Characterization

Accurate characterization of the APTAC monomer and the resulting polymers is essential. The following are standard, field-proven methodologies for this purpose.

Structural Verification via Spectroscopy

A. Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To confirm the presence of key functional groups in the APTAC monomer or poly(APTAC).[12] FTIR is a rapid, non-destructive technique ideal for qualitative analysis.[13]
- Methodology:
 - Sample Preparation: For the aqueous APTAC solution, a small drop can be cast onto a salt plate (e.g., KBr) and the water evaporated to form a thin film. For the resulting polymer, a solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
 - Data Acquisition: Record the spectrum, typically from 4000 cm^{-1} to 400 cm^{-1} .[14]
 - Analysis: Identify characteristic peaks. Key vibrational bands for APTAC include:
 - $\sim 3300\text{ cm}^{-1}$ (N-H stretch of the secondary amide)
 - $\sim 1650\text{ cm}^{-1}$ (C=O stretch, Amide I band)
 - $\sim 1550\text{ cm}^{-1}$ (N-H bend, Amide II band)
 - $\sim 970\text{ cm}^{-1}$ (C=C bend of the vinyl group, absent in the polymer)
 - $\sim 1480\text{ cm}^{-1}$ (C-N stretch from the quaternary ammonium group)

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain detailed structural information and confirm the purity of the monomer. ^1H NMR is particularly useful for tracking monomer consumption during polymerization kinetics studies.[10][13]
- Methodology:

- Sample Preparation: Dissolve a small amount of the APTAC monomer or polymer in a suitable deuterated solvent, such as deuterium oxide (D₂O).[10]
- Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 300-500 MHz).
- Analysis: Assign the proton signals to the molecular structure. For APTAC in D₂O, characteristic shifts are approximately:
 - ~6.0-6.5 ppm (vinyl protons, H₂C=CH-)
 - ~3.1-3.4 ppm (methylene protons adjacent to nitrogens)
 - ~3.0 ppm (singlet, methyl protons of the -N⁺(CH₃)₃ group)
 - ~1.9-2.1 ppm (central methylene protons of the propyl chain)

Safety and Handling

As a reactive chemical, proper handling of APTAC is imperative to ensure laboratory safety. It is classified as an irritant, causing skin and serious eye irritation.[8]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[8] Avoid contact with skin and eyes.[15] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[8]
- Storage: Store containers tightly sealed in a cool, dry, and dark place, typically between 2-8°C.[4] Keep away from heat, light, and incompatible materials such as strong oxidizing agents.[8]
- Spill & Disposal: In case of a spill, absorb the material with an inert substance and place it in an appropriate container for waste disposal.[15] Dispose of waste in accordance with federal, state, and local regulations.

Conclusion

APTAC is a highly functional and versatile cationic monomer with significant potential in advanced materials and biomedical applications. Its unique combination of a stable amide linkage and a permanent cationic charge provides a robust platform for creating polymers with tailored properties. A thorough understanding of its physicochemical characteristics, reactivity, and proper handling protocols, as outlined in this guide, is fundamental to leveraging its full potential in research and development.

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